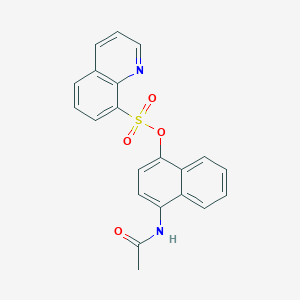![molecular formula C21H14N2O4S B277037 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277037.png)
8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase IIα. Inhibition of these enzymes can lead to the suppression of inflammatory responses and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, antitumor, and antimicrobial properties, 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been reported to exhibit other biochemical and physiological effects. For instance, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which may be beneficial in the treatment of cardiovascular diseases. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments is its high purity and good yield. Moreover, this compound has been extensively studied and has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. One of the potential applications of this compound is in the development of novel anti-inflammatory drugs. Moreover, this compound may have potential as an anticancer agent, particularly in the treatment of drug-resistant tumors. Furthermore, the neuroprotective effects of this compound suggest that it may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
In conclusion, 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a promising synthetic compound with potential therapeutic applications. Its anti-inflammatory, antitumor, and antimicrobial properties, as well as its other biochemical and physiological effects, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves the condensation of 2-acetyl-1-methyl-1H-indole with 8-hydroxyquinoline-2-carboxaldehyde, followed by a reaction with sulfamic acid. The final product is obtained through recrystallization from ethanol. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, it has been reported to have antitumor activity by inducing apoptosis in cancer cells. Moreover, this compound has shown antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propriétés
Nom du produit |
8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate |
|---|---|
Formule moléculaire |
C21H14N2O4S |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
quinolin-8-yl 1-methyl-2-oxobenzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C21H14N2O4S/c1-23-16-10-11-18(14-7-3-8-15(19(14)16)21(23)24)28(25,26)27-17-9-2-5-13-6-4-12-22-20(13)17/h2-12H,1H3 |
Clé InChI |
GPOOWRVGAKSOJP-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)

